molecular formula C14H17NO2 B2939745 N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide CAS No. 2361638-61-9

N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide

Cat. No.: B2939745
CAS No.: 2361638-61-9
M. Wt: 231.295
InChI Key: HKUPJNJJUXNXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a methoxy group attached to a tetrahydronaphthalene ring, which is further connected to a prop-2-enamide group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 7-methoxy-1,2,3,4-tetrahydronaphthalen-2-ol as the starting material.

  • Reaction Steps: The hydroxyl group is first converted to a good leaving group, such as a tosylate, followed by nucleophilic substitution with prop-2-enamide.

  • Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent like dichloromethane.

Industrial Production Methods:

  • Scale-Up: The synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tetrahydronaphthalene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as halides, amines, and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Alcohols, amines.

  • Substitution Products: Halogenated compounds, amides, esters.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antioxidant properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific receptors or enzymes. Industry: The compound is utilized in the production of various chemical products, including dyes, fragrances, and polymers.

Mechanism of Action

The mechanism by which N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide

  • N-(2-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide

  • N-(3-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide

Uniqueness: N-(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide is unique due to the position of the methoxy group on the tetrahydronaphthalene ring, which influences its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(7-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-3-14(16)15-12-6-4-10-5-7-13(17-2)9-11(10)8-12/h3,5,7,9,12H,1,4,6,8H2,2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKUPJNJJUXNXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(C2)NC(=O)C=C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.